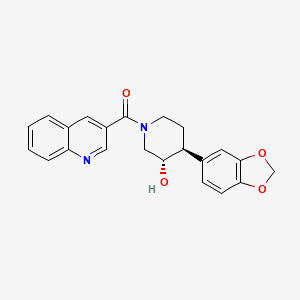![molecular formula C17H19ClN2O3S B4232618 N-(2-chlorophenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4232618.png)
N-(2-chlorophenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(2-chlorophenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide involves complex chemical reactions that lead to the formation of sulfonamide compounds through processes such as nucleophilic substitution and amide bond formation. Research indicates the successful synthesis and characterization of related sulfonamide compounds using spectroscopic methods such as FT-IR, NMR (1H, 13C), and X-Ray crystallography, demonstrating the feasibility of synthesizing complex molecules with precise structural control (Durgun et al., 2016).
Molecular Structure Analysis
Molecular structure analysis through techniques like X-Ray crystallography and Density Functional Theory (DFT) calculations provides insights into the compound's geometric configuration, bond lengths, and angles, which are crucial for understanding its chemical behavior. For example, a related study detailed the crystalline structure of a sulfonamide compound, providing data on its molecular geometry and the alignment of functional groups, which is essential for predicting molecular interactions and reactivity (Durgun et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of N-(2-chlorophenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide is influenced by its functional groups, such as the sulfonamide and amide bonds. These groups participate in various chemical reactions, including nucleophilic substitution and interactions with electrophiles. Studies on similar compounds have explored their reactivity patterns, offering valuable insights into their chemical behavior and potential reactions (Cremlyn & Nunes, 1987).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-2-19-24(22,23)14-10-7-13(8-11-14)9-12-17(21)20-16-6-4-3-5-15(16)18/h3-8,10-11,19H,2,9,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYHRXZQMSAWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B4232549.png)
![N-[3-(3-formyl-1H-indol-1-yl)-2-hydroxypropyl]-N-(2-furylmethyl)methanesulfonamide](/img/structure/B4232553.png)
![3-iodo-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4232559.png)
![2-{[4-(methylthio)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4232563.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4232567.png)
![7-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4232569.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4232579.png)
![isopropyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetate](/img/structure/B4232580.png)
![N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4232595.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4232605.png)
![4,7,7-trimethyl-3-oxo-N-(4-phenoxyphenyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4232610.png)
![3,4-dichlorobenzyl 1-[(2-methylbenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B4232625.png)
![2-{[6-bromo-3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4232627.png)